![molecular formula C16H21N3O2 B2529439 1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide CAS No. 2411318-25-5](/img/structure/B2529439.png)
1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and a prop-2-enamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(prop-2-enamido)methylbenzene with piperidine-3-carboxylic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: Known for its enzyme inhibitory properties.
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Studied for its antioxidant activity.
Imidazole derivatives: Used in various medicinal and industrial applications.
Uniqueness
1-{2-[(prop-2-enamido)methyl]phenyl}piperidine-3-carboxamide is unique due to its specific structure, which combines a piperidine ring with a prop-2-enamido substituent. This unique structure may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
1-[2-[(prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-15(20)18-10-12-6-3-4-8-14(12)19-9-5-7-13(11-19)16(17)21/h2-4,6,8,13H,1,5,7,9-11H2,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMKCXPARRALAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1N2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl 5,5-dicyano-2-hydroxy-6-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-cyclohexene-1,3-dicarboxylate](/img/structure/B2529356.png)
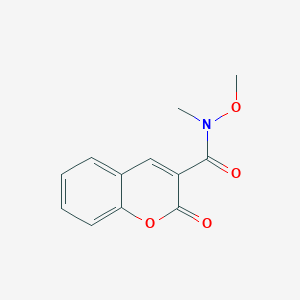
![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)
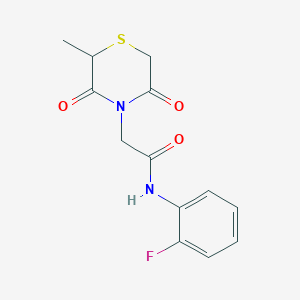

![4-[2-(2-Methoxyphenyl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2529366.png)
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2529368.png)
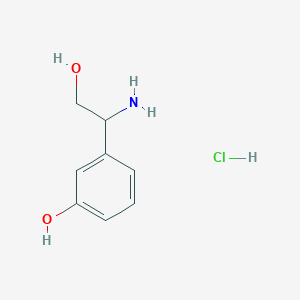
![1'-[2-(4-fluorophenyl)acetyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2529370.png)

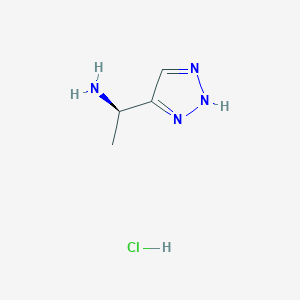
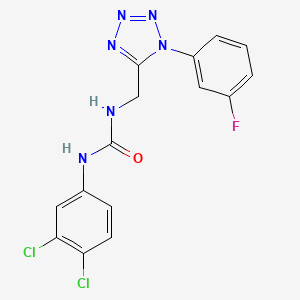
![N-(4-fluorophenyl)-2-[(2E)-4-oxo-2-{2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2529379.png)
